An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6)
An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxy-2-naphthoate, with the CAS number 13041-60-6, is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its naphthalene core, substituted with methoxy and methyl ester functionalities, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical protocols, safety information, and its applications, particularly in the context of drug discovery and development. While direct biological activity of the title compound is not extensively documented, its derivatives, particularly those of the broader naphthoic acid class, have shown potential as anti-inflammatory and anti-cancer agents.
Chemical and Physical Properties
Methyl 3-methoxy-2-naphthoate is a white to light yellow crystalline solid at room temperature. Its core structure consists of a naphthalene ring system with a methoxy group at the 3-position and a methyl ester group at the 2-position.
Table 1: Physicochemical Properties of Methyl 3-methoxy-2-naphthoate
| Property | Value | Reference(s) |
| CAS Number | 13041-60-6 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 48-51 °C | [3] |
| Boiling Point | 217 °C at 30 mmHg | [3] |
| Solubility | Soluble in methanol. | [3] |
| IUPAC Name | methyl 3-methoxynaphthalene-2-carboxylate | [1] |
| InChI | InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | [1] |
| InChIKey | MPLSAOVNAXJHHI-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC2=CC=CC=C2C=C1C(=O)OC | [4] |
Synthesis
The synthesis of Methyl 3-methoxy-2-naphthoate is typically achieved through the methylation of 3-hydroxy-2-naphthoic acid.
Synthetic Workflow
Caption: Synthesis of Methyl 3-methoxy-2-naphthoate.
Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid
This protocol is adapted from a literature procedure.[5]
Materials:
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3-Hydroxy-2-naphthoic acid
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Anhydrous Potassium Carbonate (K₂CO₃)
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Iodomethane (Methyl Iodide)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
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To a reaction flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol), anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol), and anhydrous DMF (e.g., 30 ml).
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Cool the stirred mixture in an ice bath.
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Slowly add iodomethane (e.g., 15 g, 105 mmol) dropwise to the reaction flask.
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Heat the reaction mixture to 90 °C and maintain for 10 hours.
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After cooling, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer three times with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization.
Applications in Drug Discovery and Development
While Methyl 3-methoxy-2-naphthoate itself is not typically the final active pharmaceutical ingredient (API), its structural motif is found in various biologically active molecules. Naphthoic acid derivatives, in general, have garnered interest in medicinal chemistry due to their potential therapeutic applications.
Research has indicated that derivatives of naphthoic acids may exhibit anti-inflammatory and anti-cancer properties.[6] These activities are believed to stem from their ability to interact with specific biological targets such as enzymes and receptors, thereby modulating signaling pathways.[6] For instance, some naphthoic acid derivatives have been shown to interact with G protein-coupled receptors.[6]
The methoxy and ester groups on Methyl 3-methoxy-2-naphthoate provide reactive sites for further chemical modifications, allowing for the synthesis of a library of derivatives that can be screened for various biological activities.
Logical Relationship in Drug Discovery
Caption: Role as a scaffold in drug discovery.
Analytical Protocols
Accurate characterization of Methyl 3-methoxy-2-naphthoate is crucial for its use in research and development. The following are general protocols for its analysis using common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Ar-H |
| ~7.8-7.3 | m | 4H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ (ester) |
| ~3.9 | s | 3H | -OCH₃ (ether) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (ester) |
| ~157 | Ar-C-O |
| ~136, 130, 129, 128, 127, 125, 124, 106 | Aromatic C |
| ~55 | -OCH₃ (ether) |
| ~52 | -OCH₃ (ester) |
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of Methyl 3-methoxy-2-naphthoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup:
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Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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Nuclei to be observed: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time ~2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester and ether) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester and ether) |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of Methyl 3-methoxy-2-naphthoate with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet-forming die.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular ion) |
| 185 | [M - OCH₃]⁺ |
| 157 | [M - COOCH₃]⁺ |
| 127 | [Naphthalene core fragment]⁺ |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of Methyl 3-methoxy-2-naphthoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to Methyl 3-methoxy-2-naphthoate in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation pathways.
Analytical Workflow
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. PubChemLite - Methyl 3-methoxy-2-naphthoate (C13H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 3-METHOXY-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Buy Methyl 3-amino-7-methoxy-2-naphthoate [smolecule.com]
